

An In-depth Technical Guide on the Crystal Structure of Diphenyl-p-tolylphosphine

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Compound of Interest		
Compound Name:	Diphenyl-p-tolylphosphine	
Cat. No.:	B086748	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of publicly available scientific databases, including the Cambridge Structural Database (CSD), did not yield a publicly available crystal structure for free, uncomplexed **Diphenyl-p-tolylphosphine**. This guide, therefore, focuses on the detailed crystal structure and molecular geometry of **Diphenyl-p-tolylphosphine** as a ligand within the well-characterized silver(I) complex, Bis--INVALID-LINK--silver(I). The structural parameters presented herein are derived from this complex and provide valuable insight into the conformational properties of the phosphine ligand upon coordination to a metal center.

Introduction

Diphenyl-p-tolylphosphine is a tertiary phosphine that serves as an important ligand in coordination chemistry and homogeneous catalysis. Its electronic and steric properties, influenced by the presence of two phenyl groups and one electron-donating p-tolyl group, make it a versatile ligand for a variety of transition metal-catalyzed reactions. Understanding its three-dimensional structure is crucial for designing new catalysts and for elucidating reaction mechanisms. This technical guide provides a detailed overview of the molecular structure of **Diphenyl-p-tolylphosphine** based on the crystallographic data of its silver(I) complex.

Molecular Structure and Conformation

The molecular structure of **Diphenyl-p-tolylphosphine** within the silver(I) complex reveals a tetrahedral geometry around the phosphorus atom. The ligand coordinates to the silver(I)



center through its phosphorus atom.

Key Structural Features

The structure of the coordinated **Diphenyl-p-tolylphosphine** ligand is characterized by the following key features:

- Phosphorus-Carbon Bond Lengths: The P-C bond lengths are consistent with typical values for triarylphosphines.
- Carbon-Phosphorus-Carbon Bond Angles: The C-P-C bond angles are indicative of a distorted tetrahedral geometry around the phosphorus atom.
- Torsion Angles: The torsion angles involving the silver, phosphorus, and the ipso-carbon atoms of the aryl rings describe the propeller-like arrangement of the phenyl and tolyl groups.

The following diagram illustrates the molecular structure of the **Diphenyl-p-tolylphosphine** ligand as observed in the silver complex.

Caption: Molecular structure of **Diphenyl-p-tolylphosphine**.

Crystallographic Data Presentation

The following tables summarize the key crystallographic data for the Bis--INVALID-LINK--silver(I) complex.

Crystal Data and Structure Refinement



Parameter	Value	
Empirical formula	C38H34AgNO2P2	
Formula weight	725.48	
Temperature	100(2) K	
Wavelength	1.54184 Å	
Crystal system	Monoclinic	
Space group	P21/c	
Unit cell dimensions	a = 14.7363(3) Å, α = 90°b = 23.5186(5) Å, β = 107.593(2)°c = 10.1557(2) Å, γ = 90°	
Volume	3354.04(12) Å ³	
Z	4	
Density (calculated)	1.437 Mg/m³	
Absorption coefficient	6.941 mm ⁻¹	
F(000)	1496	

Selected Bond Lengths and Angles for the Diphenyl-p-

tolylphosphine Ligand

Bond	Length (Å)	Angle	Degree (°)
P1-C1	1.828(3)	C1-P1-C7	104.03(14)
P1-C7	1.826(3)	C1-P1-C13	105.10(14)
P1-C13	1.832(3)	C7-P1-C13	105.51(14)
P2-C20	1.831(3)	C20-P2-C26	104.14(14)
P2-C26	1.827(3)	C20-P2-C32	105.01(14)
P2-C32	1.828(3)	C26-P2-C32	105.74(14)



Note: Atom numbering is based on the crystallographic information file of the silver complex.

Experimental Protocols Synthesis and Crystallization of Bis(4methylphenyl)diphenylphosphine-kPsilver(I)[1]

A solution of **Diphenyl-p-tolylphosphine** (1 mmol) in acetonitrile (10 ml) was added to a solution of silver nitrite (1 mmol) in acetonitrile (5 ml), resulting in a 2:1 molar ratio of the reactants. The mixture was heated under reflux for 2 hours. After the reaction, the solution was allowed to cool and stand for crystallization to occur.

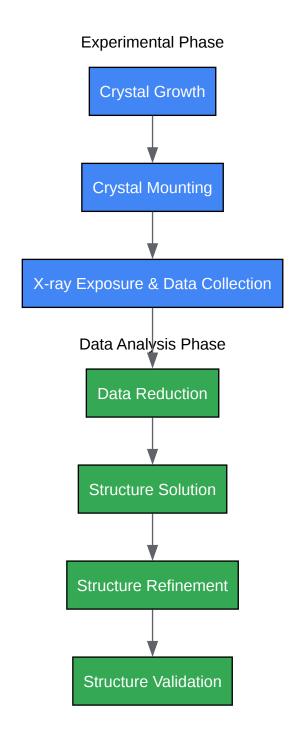
General Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure by single-crystal X-ray diffraction is a well-established analytical technique.[1][2][3][4] The general workflow involves several key steps:

- Crystal Selection and Mounting: A suitable single crystal, typically with dimensions between 0.1 and 0.3 mm, is selected under a microscope. The crystal should be well-formed and free of visible defects. It is then mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam and rotated. A detector records the diffraction pattern, which consists of a series of reflections.
- Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization. The intensities of the reflections are integrated.
- Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

The following diagram outlines the logical workflow for a single-crystal X-ray diffraction experiment.





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Caption: Workflow of Single-Crystal X-ray Analysis.

Conclusion



While the crystal structure of free **Diphenyl-p-tolylphosphine** remains to be determined, the analysis of its structure within a silver(I) complex provides significant insights into its molecular geometry and conformational preferences in a coordinated state. The data presented in this guide, including bond lengths, bond angles, and a detailed experimental workflow, serves as a valuable resource for researchers in the fields of coordination chemistry, catalysis, and drug development. Further studies to crystallize and analyze the free phosphine are encouraged to provide a more complete understanding of its solid-state structure.

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